![molecular formula C7H12O2 B1321966 8-Oxabicyclo[3.2.1]octan-3-ol CAS No. 1172846-34-2](/img/structure/B1321966.png)
8-Oxabicyclo[3.2.1]octan-3-ol
Overview
Description
8-Oxabicyclo[3.2.1]octan-3-ol is a bicyclic organic compound with the molecular formula C7H12O2. It is characterized by a unique structure that includes an oxygen bridge and a hydroxyl group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the improved synthetic routes for 8-Oxabicyclo[3.2.1]octan-3-ol involves a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization of allylic silylethers. This reaction is promoted by tempo oxoammonium tetrafluoroborate (T+BF4−) and ZnBr2, allowing the efficient construction of 8-Oxabicyclo[3.2.1]octanes and their analogs with a wide substrate scope .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the aforementioned synthetic route provides a scalable and efficient method that could be adapted for industrial applications.
Chemical Reactions Analysis
Types of Reactions
8-Oxabicyclo[3.2.1]octan-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tempo oxoammonium tetrafluoroborate.
Rearrangement: It can undergo oxa-[3,3] Cope rearrangement.
Cyclization: Aldol cyclization is another reaction it can participate in.
Common Reagents and Conditions
Oxidation: Tempo oxoammonium tetrafluoroborate (T+BF4−)
Rearrangement and Cyclization: ZnBr2 is commonly used as a catalyst.
Major Products
The major products formed from these reactions include various 8-Oxabicyclo[3.2.1]octane derivatives, which can be further functionalized for different applications .
Scientific Research Applications
Overview
8-Oxabicyclo[3.2.1]octan-3-ol is a bicyclic organic compound characterized by its unique structure, which includes an oxygen bridge and a hydroxyl group. This compound has garnered attention in various scientific fields due to its potential applications in organic synthesis, biological research, and industrial processes.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. Its rigid structure allows for the construction of complex bicyclic systems, which are often found in biologically active natural products. Synthetic routes involving this compound include:
- Tandem Reactions : Utilizing tandem C–H oxidation and oxa-[3,3] Cope rearrangement for the synthesis of various derivatives .
- Functionalization : The compound can undergo stereoselective functionalizations, making it suitable for creating diverse chemical libraries .
Biological Applications
The compound's structural similarities to tropane alkaloids make it a subject of interest in studying enzyme interactions and metabolic pathways. Research indicates that:
- Enzyme Interactions : It affects the activity of specific enzymes, influencing metabolic pathways and cellular processes.
- Biological Activity : The unique structure may lead to various biological activities, including modulation of gene expression and cellular signaling pathways .
Industrial Applications
In industrial contexts, this compound is utilized in the synthesis of specialty chemicals and materials:
- Chemical Manufacturing : Its derivatives are employed in producing fine chemicals and pharmaceuticals due to their functional versatility .
- Material Science : The compound's unique properties lend themselves to applications in developing new materials with specific characteristics.
Case Studies
Mechanism of Action
The mechanism of action of 8-Oxabicyclo[3.2.1]octan-3-ol involves its interaction with molecular targets through its hydroxyl group and oxygen bridge. These functional groups allow it to participate in hydrogen bonding and other interactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: Similar in structure but contains a nitrogen atom instead of an oxygen atom.
11-Oxatricyclo[5.3.1.0]undecane: Another bicyclic compound with an oxygen bridge but a different ring structure.
Uniqueness
8-Oxabicyclo[3.2.1]octan-3-ol is unique due to its specific combination of an oxygen bridge and a hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
8-Oxabicyclo[3.2.1]octan-3-ol is a bicyclic compound with significant biological activity, primarily due to its unique structural features and reactivity. This article delves into its biological effects, mechanisms of action, and potential applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a bicyclic structure that includes an oxygen atom integrated into the system, which contributes to its reactivity and interaction with biological targets. Its molecular formula is , and it is characterized by a hydroxyl group that enhances its solubility and biological interactions.
Target Interactions
The primary targets of this compound include various enzymes and receptors involved in metabolic pathways. The compound is structurally similar to tropane alkaloids, known for their interactions with neurotransmitter receptors, which may suggest similar pharmacological properties.
Mode of Action
Research indicates that this compound can modulate several biochemical pathways, influencing cellular signaling, gene expression, and metabolic processes. It has been shown to interact with oxidoreductases and transferases, facilitating biochemical transformations essential for metabolic activity.
Cellular Effects
The compound exhibits diverse effects on cellular processes:
- Gene Expression : It can modulate transcription factors, leading to altered gene expression profiles.
- Metabolic Modulation : By influencing the flux of metabolites through various pathways, it impacts overall cell function and energy metabolism.
Pharmacological Potential
Studies have highlighted the potential pharmacological applications of this compound:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, although further research is needed to elucidate this aspect fully.
- Neuropharmacology : Given its structural similarities to known psychoactive compounds, it may have applications in treating neurological disorders by modulating neurotransmitter systems.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
8-Azabicyclo[3.2.1]octane | Nitrogen atom replaces oxygen | Potential catalyst for oxidation reactions |
8-Oxabicyclo[3.2.1]octan-3-one | Carbonyl group instead of hydroxyl | Different reactivity patterns |
11-Oxatricyclo[5.3.1.0]undecane | Oxygen bridge but different ring structure | Unique reactivity in organic synthesis |
This table illustrates the distinct properties of this compound compared to structurally similar compounds, emphasizing its unique hydroxyl functionality which may impart specific biological activities.
Study on Metabolic Effects
A study investigated the effects of varying doses of this compound on metabolic activity in cultured cells:
- Low Doses : Enhanced metabolic activity and improved immune responses were observed.
- High Doses : Induced cytotoxicity, highlighting the importance of dosage in therapeutic applications.
Neuropharmacological Research
In another study focusing on neuropharmacology, researchers assessed the binding affinity of this compound to dopamine transporters (DAT) and serotonin transporters (SERT):
Properties
IUPAC Name |
8-oxabicyclo[3.2.1]octan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-5-3-6-1-2-7(4-5)9-6/h5-8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGTZGMKSPXFEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1172846-34-2 | |
Record name | 8-oxabicyclo[3.2.1]octan-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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